3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

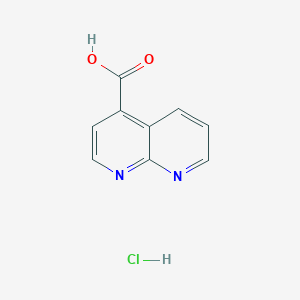

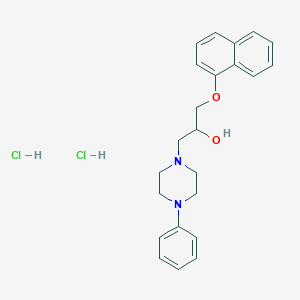

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.

BenchChem offers high-quality 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- Researchers have investigated the compound’s potential as an anticonvulsant and antinociceptive agent. It shows promise in managing seizures and reducing pain perception .

- A recent study reported a two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters. The process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines. This method yields various α-X enamino ketones/esters, where X represents bromine or chlorine. The compound plays a crucial role in this synthetic pathway .

- Another solvent-controllable protocol has been developed to produce 3-(2,5-dioxopyrrolidin-1-yl)acrylates. By using toluene as the solvent and chain alkyl propiolates as alkynyl substrates, researchers achieve moderate yields of this versatile compound. These acrylates find applications in various chemical processes .

- The unique structure of this compound, combining benzofuran and oxadiazole moieties, makes it an interesting candidate for drug design. Medicinal chemists explore its potential as a scaffold for developing novel therapeutic agents .

- Researchers have evaluated the compound’s biological activity against specific targets. Its interactions with enzymes, receptors, or cellular pathways are of interest for drug discovery and development .

- Investigating the photophysical properties of this compound, such as fluorescence emission, can lead to applications in sensors, imaging, and optoelectronics. Its unique structural features may contribute to efficient energy transfer and fluorescence quenching .

Anticonvulsant and Antinociceptive Properties

Enamine Ketones and Esters Synthesis

Versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates

Drug Design and Medicinal Chemistry

Biological Activity Screening

Photophysical Properties and Fluorescence Applications

作用機序

This group is often involved in reactions with various biological targets, potentially influencing the activity of enzymes or receptors .

Moreover, the compound also contains a 1,3,4-oxadiazol ring, which is a heterocyclic compound. Compounds containing this ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the physiological characteristics of the individual .

The compound’s action could also be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions in the biological system .

特性

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6/c1-2-31-16-8-4-5-13-12-17(32-20(13)16)22-25-26-23(33-22)24-21(30)14-6-3-7-15(11-14)27-18(28)9-10-19(27)29/h3-8,11-12H,2,9-10H2,1H3,(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWQJRYYFVJGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)